Methanone CAS No. 853297-04-8](/img/structure/B581994.png)

[4-amino-2-(trifluoromethyl)phenyl](4-methyl-1-piperazinyl)Methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

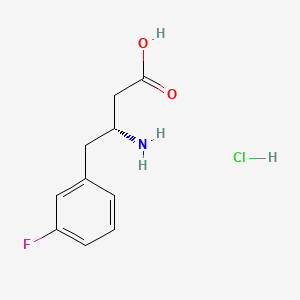

“4-amino-2-(trifluoromethyl)phenylMethanone” is a heterocyclic organic compound with the CAS number 853297-04-8 . It has a molecular weight of 287.28 g/mol and a molecular formula of C13H16F3N3O . The IUPAC name for this compound is 4-[(4-methyl-1-piperazinyl)carbonyl]-3-(trifluoromethyl)aniline .

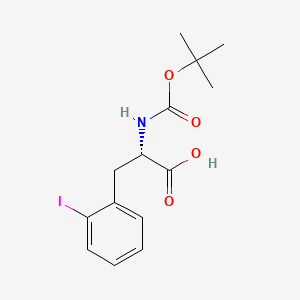

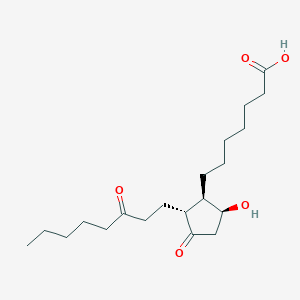

Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring attached to a trifluoromethyl phenyl group via a carbonyl group . The InChI code for this compound is 1S/C13H16F3N3O/c1-18-4-6-19(7-5-18)12(20)10-3-2-9(17)8-11(10)13(14,15)16/h2-3,8H,4-7,17H2,1H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a LogP value of 2.13220, indicating its lipophilicity . It has 6 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications

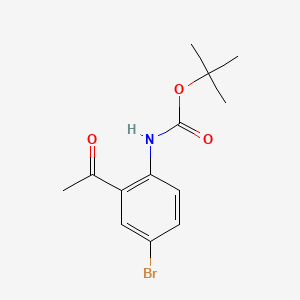

- Researchers have synthesized organosoluble and light-colored fluorinated polyimides using this compound as a key monomer. These polyimides exhibit better solubility compared to nonfluorinated counterparts. They are soluble in various organic solvents such as NMP, DMAc, DMF, and DMSO, as well as less polar solvents like m-cresol, pyridine, and dioxane .

- The optical transparency of polyimide films is crucial for applications such as flexible solar radiation protectors, orientation films in liquid crystal displays, and optical waveguides. By incorporating this compound, researchers can achieve lightly-colored films with cutoff wavelengths below 385 nm .

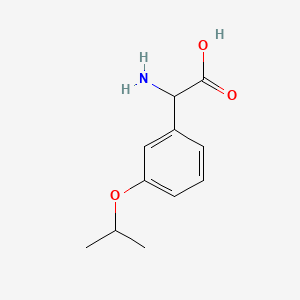

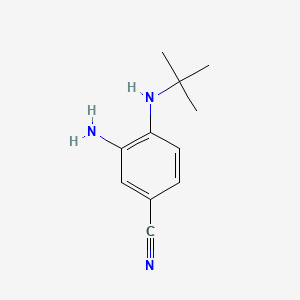

- The trifluoromethyl group in this compound has attracted attention in medicinal chemistry. Several research groups have explored synthetic protocols to create -CF3-containing compounds with diverse biological and chemical functions .

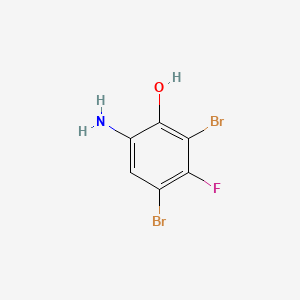

- Although not directly related to the compound’s structure, research in the field of acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors has led to the discovery of novel derivatives. These compounds may have potential as anti-atherosclerotic agents .

Polyimides and Solubility Enhancement

Optical Transparency and Lightwave Devices

Biological and Chemical Functions

ACAT Inhibitors for Atherosclerosis

Safety and Hazards

Mechanism of Action

Mode of Action

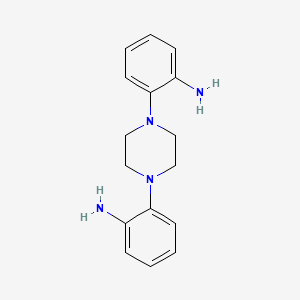

The exact mode of action of this compound is currently unknown due to the lack of specific information . It’s worth noting that compounds with a piperazine structure have been known to interact with neurotransmitter receptors, such as the gamma-aminobutyric acid (gaba) receptors .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at a temperature between 2-8°C to maintain its stability .

properties

IUPAC Name |

[4-amino-2-(trifluoromethyl)phenyl]-(4-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O/c1-18-4-6-19(7-5-18)12(20)10-3-2-9(17)8-11(10)13(14,15)16/h2-3,8H,4-7,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOSAHLGQDMTAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90738704 |

Source

|

| Record name | [4-Amino-2-(trifluoromethyl)phenyl](4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-amino-2-(trifluoromethyl)phenyl](4-methyl-1-piperazinyl)Methanone | |

CAS RN |

853297-04-8 |

Source

|

| Record name | [4-Amino-2-(trifluoromethyl)phenyl](4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methylpiperazine-1-carbonyl)-3-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B581911.png)

![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B581931.png)